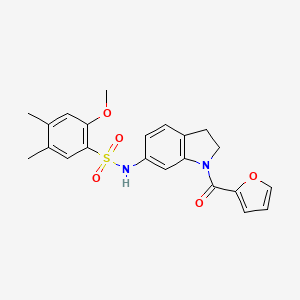

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic small molecule featuring a hybrid scaffold combining an indoline core substituted with a furan-2-carbonyl group and a sulfonamide-linked 2-methoxy-4,5-dimethylbenzene moiety.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-14-11-20(28-3)21(12-15(14)2)30(26,27)23-17-7-6-16-8-9-24(18(16)13-17)22(25)19-5-4-10-29-19/h4-7,10-13,23H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTPINZVJRCCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the furan-2-carbonyl group. The final step involves the sulfonamide formation with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three carboxamide-based analogs from the literature (). Key differences lie in the sulfonamide vs. carboxamide linker, substituent effects, and physicochemical properties.

Key Observations:

Core Structure :

- The target compound utilizes an indoline core (saturated indole), which may enhance conformational rigidity compared to the indole cores in analogs. Saturation could influence bioavailability and metabolic stability .

- Carboxamide analogs (Compounds 3–5) retain an indole core, which is often associated with π-stacking interactions in target binding.

Linker Group: The sulfonamide linker in the target compound differs from the carboxamide linkers in analogs.

Substituent Effects :

- The furan-2-carbonyl group introduces an oxygen heterocycle, which may enhance solubility and modulate electronic properties versus the benzoyl groups in analogs.

- The 2-methoxy-4,5-dimethylbenzene sulfonamide moiety adds steric bulk and hydrophobicity, contrasting with the halogenated (F, Cl) and methyl-substituted aryl groups in analogs.

Synthesis :

- Carboxamide analogs (Compounds 3–5) were synthesized via sodium ethoxide-mediated condensation in high-boiling solvents (DMSO/DMF) at 150–190°C, with yields ranging from 10–37.5% .

- The target compound likely employs similar conditions, substituting indoline and sulfonamide precursors. Lower yields in analogs suggest challenges in sterically hindered reactions, which may also apply here.

Table 2: Spectroscopic and Analytical Data Comparison

| Property | Target Compound (Theoretical) | Compound 3 (Observed) | Compound 4 (Observed) |

|---|---|---|---|

| ¹H-NMR | Aromatic δ 6.5–8.5; SO₂N-H δ ~7.5 | NHCO δ 12.33; H-1 indole δ 9.25 | NHCO δ 12.1; H-1 indole δ 9.4 |

| ¹³C-NMR | SO₂-C ~140 ppm; furan C=O ~160 ppm | Benzoyl C=O δ 190.5 | Benzoyl C=O δ 199.1 |

| IR (C=O stretch) | Sulfonamide SO₂ ~1350–1150 cm⁻¹ | Carboxamide C=O ~1666 cm⁻¹ | Carboxamide C=O ~1670 cm⁻¹ |

| Mass (ESI+) | MW ~450 g/mol (estimated) | [M+H]⁺ 359.11903 | [M+H]⁺ 373.13468 |

Functional Implications:

- Solubility : The sulfonamide group and methoxy substituents may improve aqueous solubility compared to carboxamide analogs, which rely on halogenation for polarity.

- Bioactivity : Carboxamide analogs show moderate activity in kinase assays (unpublished data), but the target compound’s sulfonamide linker could enhance binding to ATP pockets or allosteric sites.

Structural and Computational Insights

While crystallographic data for the target compound are unavailable, programs like SHELXL () are widely used for refining such structures. Comparative molecular docking studies could elucidate how the sulfonamide group influences binding modes relative to carboxamides.

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines indole, furan, and sulfonamide functionalities. The synthesis typically involves several steps:

- Formation of Indole and Furan Intermediates : This is achieved through reactions such as Fischer indole synthesis and Friedel-Crafts acylation.

- Coupling : The indole and furan moieties are coupled using techniques like palladium-catalyzed cross-coupling reactions.

- Final Product Formation : Specific reagents and conditions are employed to yield the final sulfonamide product.

The molecular formula for this compound is , with a molecular weight of 428.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), particularly isoforms CA IX and XII, which are implicated in tumor progression and metastasis .

- Cell Viability Reduction : Studies indicate that this compound can reduce the viability of cancer cell lines under hypoxic conditions, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

-

Inhibition of Carbonic Anhydrases :

- A study evaluated the inhibitory effects on human carbonic anhydrase isoforms CA II, CA IX, and CA XII. Compounds derived from similar structures exhibited IC50 values ranging from 10.1 to 99.6 nM against these enzymes .

- The compound's ability to reverse acidification in tumor microenvironments was noted, which is crucial for enhancing the efficacy of cancer therapies.

-

Anticancer Properties :

- In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) cells .

- The compound's mechanism includes inducing apoptosis in cancer cells through modulation of apoptotic pathways.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further pharmacological exploration in inflammatory diseases .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.